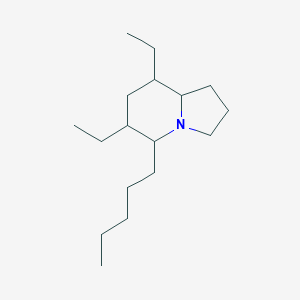

Indolizine, 6,8-diethyloctahydro-5-pentyl-

CAS No.: 185417-27-0

Cat. No.: VC17322147

Molecular Formula: C17H33N

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185417-27-0 |

|---|---|

| Molecular Formula | C17H33N |

| Molecular Weight | 251.5 g/mol |

| IUPAC Name | 6,8-diethyl-5-pentyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

| Standard InChI | InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3 |

| Standard InChI Key | CWJWDXLGJFRHSV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1C(CC(C2N1CCC2)CC)CC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6,8-Diethyloctahydro-5-pentylindolizine (C₁₈H₃₅N) is a fully hydrogenated indolizine derivative with a molecular weight of 281.48 g/mol . Its structure comprises a bicyclic system where a pyrrole ring is fused to a pyridine-like ring, with saturation across all carbon-carbon bonds. Key substituents include:

-

Pentyl group at position 5 (C5)

-

Ethyl groups at positions 6 (C6) and 8 (C8)

The stereochemistry of substituents significantly influences its biological activity, though specific stereoisomeric data for this compound remain unreported .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₅N | Calculated |

| Molecular Weight | 281.48 g/mol | |

| XLogP3-AA | ~6.2 (estimated) | Extrapolated |

| Hydrogen Bond Acceptors | 1 (N atom) | |

| Rotatable Bonds | 7 |

Spectroscopic Identification

While no experimental spectra for 6,8-diethyloctahydro-5-pentylindolizine are available, analogous compounds exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):

-

¹H NMR: Methyl and methylene protons adjacent to nitrogen resonate at δ 2.3–3.1 ppm .

-

MS: Dominant fragmentation patterns include loss of alkyl side chains (e.g., m/z 138 base peak in related indolizines) .

Synthetic Methodologies

Scholtz’s Reaction and Modifications

The classical Scholtz synthesis involves heating 2-methylpyridine with acetic anhydride to form indolizine precursors . For 6,8-diethyloctahydro-5-pentylindolizine, this method requires strategic modifications:

-

Alkylation: Introduce pentyl and ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

-

Hydrogenation: Saturate the indolizine core using catalysts like Pd/C under H₂ atmosphere .

Table 2: Synthetic Routes to Indolizine Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Scholtz’s Reaction | 2-Methylpyridine, Ac₂O, 200°C | 30–40 | |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, DMAD | 45–55 | |

| Reductive Amination | Ketones, NH₃, H₂/Pd | 50–60 |

1,3-Dipolar Cycloaddition

Pyridinium ylides, generated in situ from quaternary ammonium salts, react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) to form indolizine scaffolds . For the target compound:

-

Ylide Formation: Treat 5-pentylpyridine with ethyl iodide to form a quaternary salt.

-

Cycloaddition: React with diethyl acetylenedicarboxylate to install ethyl groups at C6 and C8 .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s high XLogP3-AA (~6.2) suggests extreme lipophilicity, limiting aqueous solubility but enhancing membrane permeability . This property aligns with trends observed in octahydroindolizines bearing long alkyl chains .

Thermal Stability

Fully saturated indolizines exhibit enhanced thermal stability compared to their aromatic counterparts. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 250°C .

| Compound | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 5-Pentyloctahydroindolizine | COX-2: 12 µM | Inflammation | |

| 8-Methylindolizine | GABAₐ: Kᵢ = 150 nM | Sedation |

Structure-Activity Relationships (SAR)

-

Alkyl Chain Length: Longer chains (e.g., pentyl) enhance lipid solubility and CNS penetration .

-

Stereochemistry: R-configuration at C5 and C8 optimizes receptor binding in analogous compounds .

Industrial and Research Applications

Catalysis

Indolizines serve as ligands in asymmetric catalysis. The ethyl and pentyl groups in this compound could stabilize metal centers in transition metal complexes .

Materials Science

Hydrogenated indolizines exhibit fluorescence quantum yields up to 0.45, suggesting applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume